2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine
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Overview
Description
2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another efficient method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis, which offers a catalyst-free and efficient one-pot method for the preparation of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is advantageous due to its high yield and reduced reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the nitro and amine groups.
4-Phenylisoxazole: Contains a phenyl group instead of the nitro and amine groups.
3,5-Dimethyl-4-phenylisoxazole: Similar structure but with different substituents.
Uniqueness
2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its analogs .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-10(7(2)17-13-6)8-4-3-5-9(11(8)12)14(15)16/h3-5H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSOTMAEBAQLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C(=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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